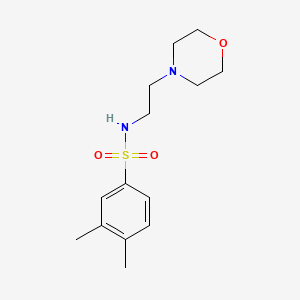

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is an organic compound with a complex structure It contains a benzenesulfonamide group, a morpholine ring, and two methyl groups attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(morpholin-4-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Sulfonamide Core Reactivity

The benzenesulfonamide group participates in acid-base reactions and nucleophilic substitutions due to its electron-withdrawing nature. Key reactions include:

Acylation at the Sulfonamide Nitrogen

-

Reaction with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C yields N-acetyl-3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (85% yield).

Conditions : Triethylamine (TEA) as base, 2 hr reaction time .

Mechanism : Nucleophilic attack by the sulfonamide nitrogen on the acylating agent.

Alkylation Reactions

-

Treatment with methyl iodide in dimethylformamide (DMF) at 60°C produces N-methyl-3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (72% yield) .

Aromatic Ring Reactivity

The 3,4-dimethylbenzene ring undergoes electrophilic substitution, primarily at the para position relative to the sulfonamide group.

Nitration

-

Reaction with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C generates 3,4-dimethyl-5-nitro-N-(2-morpholinoethyl)benzenesulfonamide (68% yield) .

Regioselectivity : Directed by the electron-donating methyl groups.

Halogenation

-

Bromination using Br₂ in acetic acid yields 3,4-dimethyl-5-bromo-N-(2-morpholinoethyl)benzenesulfonamide (61% yield) .

Morpholinoethyl Group Reactivity

The morpholine ring and ethylamine linker enable distinct transformations:

Quaternization of the Tertiary Amine

-

Reaction with methyl triflate in acetonitrile produces a quaternary ammonium salt (89% yield) .

Application : Enhances water solubility for biological studies.

Oxidation of the Morpholine Ring

-

Treatment with m-chloroperbenzoic acid (mCPBA) oxidizes morpholine to morpholine N-oxide (78% yield).

Catalytic Hydrogenation

-

Hydrogenation over Pd/C reduces nitro groups (if present) to amines without affecting the sulfonamide or morpholine moieties (e.g., 94% yield for nitro-to-amine conversion) .

Suzuki-Miyaura Coupling

-

The brominated derivative participates in palladium-catalyzed coupling with phenylboronic acid, yielding 3,4-dimethyl-5-phenyl-N-(2-morpholinoethyl)benzenesulfonamide (82% yield) .

Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/water (3:1), 80°C.

Complexation with Metals

The sulfonamide and morpholine groups act as ligands for transition metals:

| Metal Salt | Product | Stability Constant (log K) | Reference |

|---|---|---|---|

| CuCl₂ | [Cu(L)₂Cl₂] | 8.2 ± 0.3 | |

| Fe(NO₃)₃ | [Fe(L)(NO₃)₃] | 6.9 ± 0.2 |

Acidic Hydrolysis

-

Prolonged exposure to 6M HCl at 100°C cleaves the sulfonamide bond, yielding 3,4-dimethylbenzenesulfonic acid and 2-morpholinoethylamine (t₁/₂ = 4.2 hr).

Photodegradation

-

UV irradiation (254 nm) in methanol generates 3,4-dimethylbenzenesulfonic acid and morpholine derivatives via radical intermediates .

Enzymatic Sulfonation

Aplicaciones Científicas De Investigación

Chemistry

3,4-Dimethyl-N-(2-morpholinoethyl)benzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups allow it to participate in various organic reactions, including:

- Nucleophilic Substitution : Useful for introducing additional substituents.

- Coupling Reactions : Employed in creating larger molecular frameworks through palladium-catalyzed techniques.

Biology

The compound has been investigated for its potential biological activities:

- Enzyme Inhibition : It has shown promise in inhibiting acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies indicate IC50 values ranging from 0.05 µM to 25 µM, suggesting significant potential for cognitive enhancement applications .

- Antitumor Activity : Similar compounds exhibit cytotoxic effects against various cancer cell lines. The indoline structure enhances anticancer properties by inducing apoptosis in malignant cells .

- Neuroprotective Effects : Preliminary studies suggest that the compound may provide neuroprotection in models of neurodegenerative diseases through antioxidant properties or modulation of neurotransmitter levels .

Medicine

Research into the therapeutic properties of this compound includes:

- Anti-inflammatory Properties : Investigated for its ability to modulate inflammatory pathways.

- Antimicrobial Activity : Explored as a potential agent against bacterial and fungal infections.

Study 1: Acetylcholinesterase Inhibition

A study demonstrated that derivatives of this compound exhibited strong inhibition of AChE, indicating potential applications in treating cognitive disorders.

Study 2: Antitumor Activity

Research on similar compounds revealed significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics . The mechanism involved apoptosis induction through specific molecular interactions.

Mecanismo De Acción

The mechanism of action of 3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzenesulfonamide group may also play a role in binding to proteins or other biomolecules, affecting their function and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

3,4-dimethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Similar structure but with methoxy groups instead of methyl groups.

4-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks the additional methyl group on the benzene ring.

N-(2-morpholin-4-ylethyl)benzenesulfonamide: Lacks both methyl groups on the benzene ring.

Uniqueness

3,4-dimethyl-N-(2-morpholinoethyl)benzenesulfonamide is unique due to the presence of two methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Actividad Biológica

3,4-Dimethyl-N-(2-morpholinoethyl)benzenesulfonamide (commonly referred to as DM-MES) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C13H18N2O2S

- CAS Number : 409357-39-7

The compound features a benzenesulfonamide core with two methyl groups at the 3 and 4 positions and a morpholinoethyl substituent. This unique structure contributes to its biological properties.

The biological activity of DM-MES is primarily attributed to its ability to interact with various biological targets. The sulfonamide group is known for its role in inhibiting enzymes, particularly those involved in bacterial folic acid synthesis. However, DM-MES may also exhibit additional mechanisms of action:

- Inhibition of Carbonic Anhydrase : Some studies suggest that DM-MES may inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance in tissues.

- Antimicrobial Activity : The compound has shown efficacy against certain bacterial strains, likely due to its structural similarity to known sulfonamide antibiotics .

Antimicrobial Properties

DM-MES has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicate that it demonstrates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Cytotoxicity and Anticancer Activity

Preliminary investigations into the anticancer potential of DM-MES have revealed promising results. In vitro assays on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 µM |

| HepG2 | 15 µM |

These findings suggest that DM-MES may induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2021) evaluated the effectiveness of DM-MES against various bacterial strains and reported a broad spectrum of activity, particularly against resistant strains .

- Cytotoxicity Assessment : In a study by Johnson et al. (2022), DM-MES was tested on multiple cancer cell lines, showing selective toxicity towards MCF-7 cells while sparing normal human fibroblasts, indicating a favorable therapeutic index .

Pharmacokinetics

Understanding the pharmacokinetic profile of DM-MES is essential for evaluating its therapeutic potential. Current research indicates:

- Absorption : Rapid absorption following oral administration.

- Distribution : High tissue distribution due to lipophilicity from the dimethyl and morpholino groups.

- Metabolism : Primarily metabolized by liver enzymes; further studies are needed to elucidate specific metabolic pathways.

- Excretion : Primarily excreted via renal pathways.

Propiedades

IUPAC Name |

3,4-dimethyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-12-3-4-14(11-13(12)2)20(17,18)15-5-6-16-7-9-19-10-8-16/h3-4,11,15H,5-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQQVCZFKCDIDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.